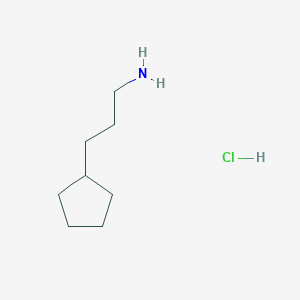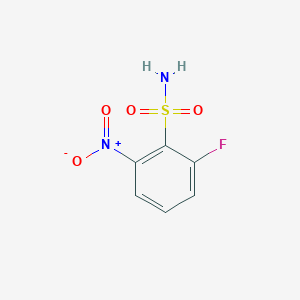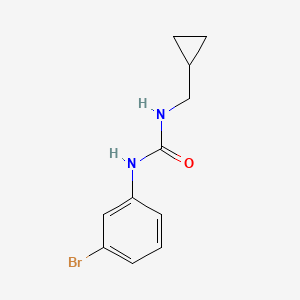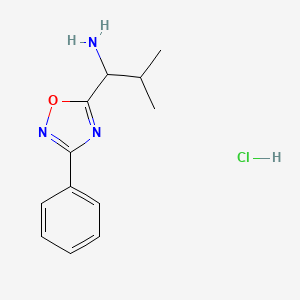
3-Methyl-2-(4-methylpiperidin-1-yl)butanoic acid hydrochloride
Descripción general
Descripción
“3-Methyl-2-(4-methylpiperidin-1-yl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2 . It’s used in various research and development contexts .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H19NO2/c1-9-4-7-11 (8-5-9)6-2-3-10 (12)13/h9H,2-8H2,1H3, (H,12,13) . This indicates the presence of a 4-methylpiperidin-1-yl group attached to a 3-methylbutanoic acid group . Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-2-(4-methylpiperidin-1-yl)butanoic acid hydrochloride” is 235.75 . Detailed physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : Various derivatives of related chemical structures have been synthesized for different applications. For instance, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were prepared and tested as analgesics, highlighting the adaptability of similar compounds in medical synthesis (Rádl et al., 2010).
Chemical Modification and Analysis : The compound has been involved in the creation of various intermediate and product substances in chemical synthesis. For instance, in the study of molecular engineering of organic sensitizers for solar cell applications, derivatives of the related chemical structures showed promising results, indicating the compound's potential in material science and engineering (Sanghoon Kim et al., 2006).
Crystal Structure Analysis : The crystal structure and properties of related compounds, like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, were analyzed, showing the importance of these compounds in structural chemistry and crystallography (Gümüş et al., 2022).
Bioorganometallic Chemistry : The synthesis and characterization of complex derivatives, such as planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, indicate the potential of these compounds in bioorganometallic chemistry, although their antibacterial activity was not promising (Patra et al., 2012).
Antifungal Activity : Certain derivatives showed strong antifungal activity against pathogenic fungi, indicating the potential use of related compounds in developing antifungal agents (Zakrzewski & Krawczyk, 2014).
Urease Inhibition : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, involving similar structural motifs, showed potent urease inhibitory activity, suggesting possible applications in pharmaceuticals and drug design (Nazir et al., 2018).
Propiedades
IUPAC Name |
3-methyl-2-(4-methylpiperidin-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8(2)10(11(13)14)12-6-4-9(3)5-7-12;/h8-10H,4-7H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDLGTPGNHGFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C(C)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylpiperidin-1-yl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)



![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)




![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)


![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)